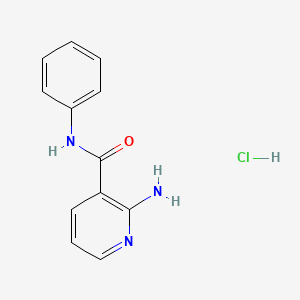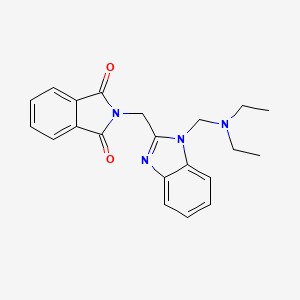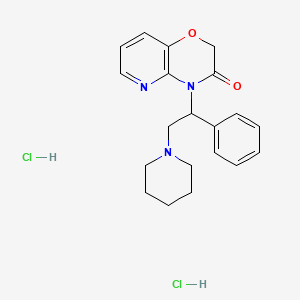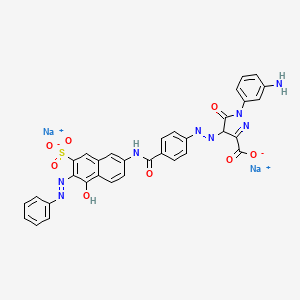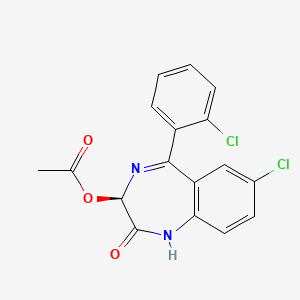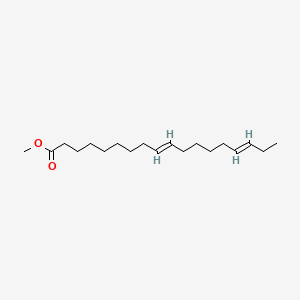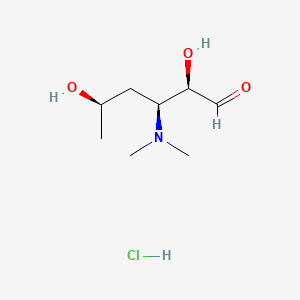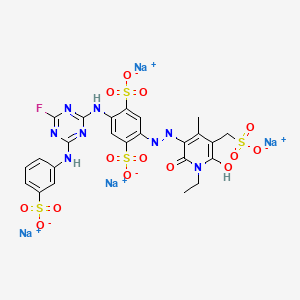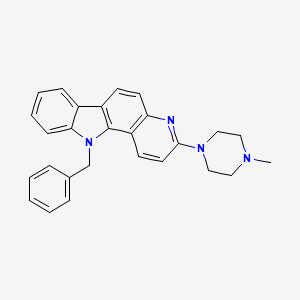
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrido[3,2-a]carbazole core, which is a fused ring system, and is substituted with a 4-methyl-1-piperazinyl group and a phenylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-a]carbazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the 4-Methyl-1-Piperazinyl Group: This can be achieved through nucleophilic substitution reactions where a piperazine derivative is reacted with the intermediate compound.
Attachment of the Phenylmethyl Group: This step often involves Friedel-Crafts alkylation or related reactions to introduce the phenylmethyl group onto the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
11H-Pyrido(3,2-a)carbazole: The parent compound without the 4-methyl-1-piperazinyl and phenylmethyl groups.
3-(4-Methyl-1-piperazinyl)-11H-pyrido(3,2-a)carbazole: A similar compound with only the piperazinyl group.
11-(Phenylmethyl)-11H-pyrido(3,2-a)carbazole: A similar compound with only the phenylmethyl group.
Uniqueness
The uniqueness of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrido[3,2-a]carbazole core with the 4-methyl-1-piperazinyl and phenylmethyl groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
127040-55-5 |
|---|---|
Fórmula molecular |
C27H26N4 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
11-benzyl-3-(4-methylpiperazin-1-yl)pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C27H26N4/c1-29-15-17-30(18-16-29)26-14-12-23-24(28-26)13-11-22-21-9-5-6-10-25(21)31(27(22)23)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 |
Clave InChI |
TWKKWXMYWPRPGO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


